molecular formula C11H16FNO2 B358739 2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol CAS No. 940357-73-3

2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol

Cat. No.: B358739
CAS No.: 940357-73-3
M. Wt: 213.25g/mol
InChI Key: IJEJZTWJGZBOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol is a chemical compound with the molecular formula C11H16FNO2. It is known for its unique structure, which includes a fluorobenzyl group attached to an aminoethoxyethanol backbone. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol typically involves the reaction of 2-fluorobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, ketones, amines, and substituted benzyl derivatives .

Scientific Research Applications

2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol is unique due to its specific fluorobenzyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-[2-[(2-fluorophenyl)methylamino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2/c12-11-4-2-1-3-10(11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEJZTWJGZBOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCOCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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